Enhanced Sulfonic Acid Acidity: pKa Comparison vs. Pyridine-4-sulfonic Acid
3,5-Dichloropyridine-4-sulfonic acid exhibits a predicted pKa of -3.89 ± 0.50, making it approximately 11‑fold more acidic (ΔpKa ≈ 1.04) than pyridine‑4‑sulfonic acid (pKa -2.85 ± 0.50) . The enhanced acidity arises from the electron‑withdrawing effect of the two chlorine atoms, which stabilise the conjugate base.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | -3.89 ± 0.50 (predicted) |
| Comparator Or Baseline | Pyridine-4-sulfonic acid: -2.85 ± 0.50 (predicted) |
| Quantified Difference | ΔpKa ≈ 1.04 (approx. 11‑fold increase in acidity) |
| Conditions | Predicted values (ACD/Labs); aqueous, 25 °C |
Why This Matters
A lower pKa means more complete ionisation at physiological and formulation pH, improving aqueous solubility and enabling salt formation strategies that are less accessible with the non‑chlorinated analog.
